molecular formula C15H31NO5Si B2655145 O-(tert-Butyldimethylsilyl)-N-(tert-butoxycarbonyl)threonine CAS No. 90181-26-3

O-(tert-Butyldimethylsilyl)-N-(tert-butoxycarbonyl)threonine

Cat. No. B2655145
CAS RN: 90181-26-3
M. Wt: 333.5
InChI Key: IIGKEAAYYNIBEN-MNOVXSKESA-N
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Description

O-(tert-Butyldimethylsilyl)-N-(tert-butoxycarbonyl)threonine, commonly known as Boc-Thr(OTBDMS)-OH, is a threonine derivative that is widely used in scientific research. This compound is a protected form of threonine, which means that its functional groups are shielded from unwanted reactions during chemical synthesis. Boc-Thr(OTBDMS)-OH has several applications in the fields of biochemistry, pharmacology, and medicinal chemistry.

Scientific Research Applications

Chemical Synthesis and Transformations

The tert-butyl group (tert-Bu) in this compound is a versatile building block for chemical synthesis. Researchers use it to protect functional groups during reactions, preventing unwanted side reactions. The tert-Bu group can be selectively removed afterward, revealing the desired product. Its steric hindrance and stability make it valuable for protecting sensitive functional groups during complex syntheses .

Organic Electronics and Molecular Electronics

In the field of organic electronics, tert-Bu-containing compounds find applications as charge transport materials, dielectric layers, and interface modifiers. Their stability and electronic properties make them suitable for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and other electronic devices. Researchers investigate their role in enhancing device performance and stability.

These applications highlight the versatility and significance of “(2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(tert-butyldimethylsilyl)oxy]butanoic acid” in scientific research. Whether in chemical synthesis, drug development, or materials science, the tert-butyl group continues to shape innovative solutions across disciplines . If you’d like further details on any specific area, feel free to ask!

properties

IUPAC Name

(2S,3R)-3-[tert-butyl(dimethyl)silyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31NO5Si/c1-10(21-22(8,9)15(5,6)7)11(12(17)18)16-13(19)20-14(2,3)4/h10-11H,1-9H3,(H,16,19)(H,17,18)/t10-,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGKEAAYYNIBEN-MNOVXSKESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31NO5Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(tert-butyldimethylsilyl)oxy]butanoic acid

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